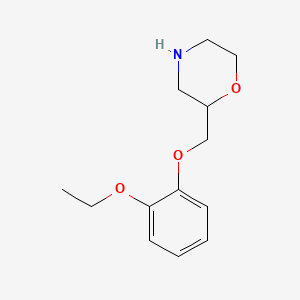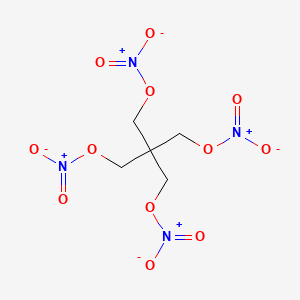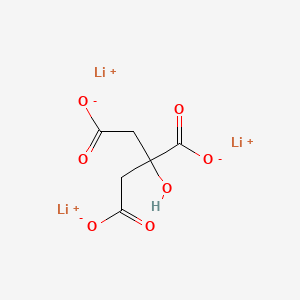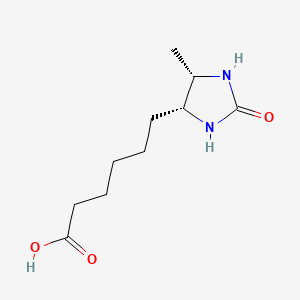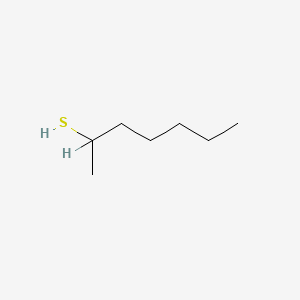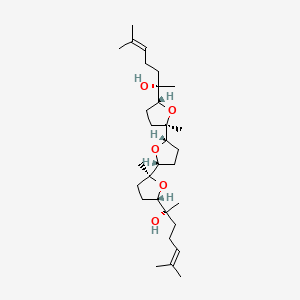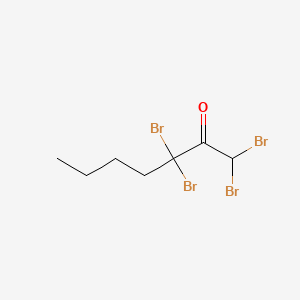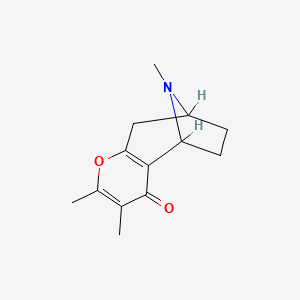
Darlingine
Overview
Description
Darlingine is a naturally occurring tropane alkaloid found in the Australian proteaceous plant Triunia erythrocarpa . This compound is known for its unique structure and significant biological activities. This compound has been isolated and characterized through various chemical and spectroscopic methods, making it an important subject of study in medicinal chemistry and natural product research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Darlingine involves several steps, including the formation of the tropane ring system. One of the common synthetic routes includes the enantiomeric synthesis of (-)-Darlingine, which involves the use of specific reagents and catalysts to achieve the desired stereochemistry . The reaction conditions typically include controlled temperatures and the use of solvents like chloroform, dichloromethane, and ethyl acetate .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of organic synthesis involving the isolation of the compound from natural sources or through synthetic routes. The process involves the extraction of the compound from plant materials, followed by purification using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Darlingine undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions to oxidize this compound.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can reduce this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted tropane derivatives. These products are often studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Darlingine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of tropane alkaloids.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Mechanism of Action
The mechanism of action of Darlingine involves its interaction with various molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit HIV protease, bind to serotonin receptors, and reduce platelet aggregation . These interactions are mediated through the compound’s ability to form specific bonds with the active sites of these targets, thereby modulating their activity.
Comparison with Similar Compounds
Darlingine is unique among tropane alkaloids due to its specific structure and biological activities. Similar compounds include:
Cocaine: Another tropane alkaloid with stimulant properties.
Scopolamine: Known for its use in treating motion sickness and postoperative nausea.
Atropine: Used as a medication to treat certain types of nerve agent and pesticide poisonings.
Compared to these compounds, this compound exhibits distinct biological activities, such as its specific enzyme inhibition and receptor binding properties . This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
4,5,12-trimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-7-8(2)16-11-6-9-4-5-10(14(9)3)12(11)13(7)15/h9-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTZDCUVPGAROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C3CCC(C2)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318608 | |
| Record name | DARLINGINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58471-10-6 | |
| Record name | DARLINGINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




